[1-(Chloromethyl)cyclohexyl]benzene
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Overview
Description
[1-(Chloromethyl)cyclohexyl]benzene is an organic compound that features a benzene ring substituted with a cyclohexyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Chloromethyl)cyclohexyl]benzene typically involves the chloromethylation of cyclohexylbenzene. This can be achieved through the reaction of cyclohexylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure the desired product is obtained with high yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(Chloromethyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Products include benzyl alcohols and benzoic acids.
Reduction: The major product is the corresponding methylcyclohexylbenzene.
Scientific Research Applications
[1-(Chloromethyl)cyclohexyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Chloromethyl)cyclohexyl]benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity is harnessed in various applications, including drug development and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
Cyclohexylbenzene: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness
[1-(Chloromethyl)cyclohexyl]benzene is unique due to the presence of both a cyclohexyl and a chloromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .
Properties
Molecular Formula |
C13H17Cl |
---|---|
Molecular Weight |
208.72 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclohexyl]benzene |
InChI |
InChI=1S/C13H17Cl/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
CZXWMRBJLSTEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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